molecular formula C7H7BrCl3N B13475204 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride

1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride

Cat. No.: B13475204
M. Wt: 291.4 g/mol
InChI Key: SYTHAXLEYVVDFQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride typically involves the following steps:

    Halogenation: The starting material, a phenyl derivative, undergoes halogenation to introduce bromine and chlorine atoms at specific positions on the aromatic ring.

    Amination: The halogenated intermediate is then subjected to amination, where a methanamine group is introduced.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering better control over reaction parameters and product consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the reagents used.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride finds applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-Bromo-3,5-dimethylphenyl)methanamine hydrochloride
  • (4-Bromo-3-methoxyphenyl)methanamine hydrochloride
  • (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Comparison: 1-(4-Bromo-3,5-dichlorophenyl)methanamine hydrochloride is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications.

Properties

Molecular Formula

C7H7BrCl3N

Molecular Weight

291.4 g/mol

IUPAC Name

(4-bromo-3,5-dichlorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6BrCl2N.ClH/c8-7-5(9)1-4(3-11)2-6(7)10;/h1-2H,3,11H2;1H

InChI Key

SYTHAXLEYVVDFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)CN.Cl

Origin of Product

United States

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